molecular formula C8H6O3 B1280095 6-Hydroxyphthalide CAS No. 55104-32-0

6-Hydroxyphthalide

Cat. No. B1280095
CAS RN: 55104-32-0
M. Wt: 150.13 g/mol
InChI Key: HWIZGBVJDMPJRO-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

A solution of 6-methoxy-3H-isobenzofuran-1-one (50 g, 0.3 moles), prepared as described in example 34, in CH2Cl2 (250 ml) under N2 at −5° C., was dropwise added with BBr3 (360 ml 0.36 moles). At the end of the addition the solution was stirred at room temperature overnight, then cooled and added with further BBr3 (60 ml, 60 mmoles). The stirring was kept on for 4 hours at room temperature. The mixture was cooled and added with CH3OH (250 ml), then dried under vacuum to give a solid which was triturated in ethyl ether and washed with ethyl ether and ethyl acetate. After drying under vacuum at 40° C. a solid was obtained which was joined to the solid yielded by drying the mother liquors, discolouring and triturating in ethyl ether. There were obtained 33.51 g of the title compound (yield: 73%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:12])=[CH:5][CH:4]=1.B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C2COC(C2=C1)=O
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
was kept on for 4 hours at room temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated in ethyl ether
WASH
Type
WASH
Details
washed with ethyl ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 40° C. a solid
CUSTOM
Type
CUSTOM
Details
was obtained which
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
by drying the mother liquors
CUSTOM
Type
CUSTOM
Details
triturating in ethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C2COC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.51 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.